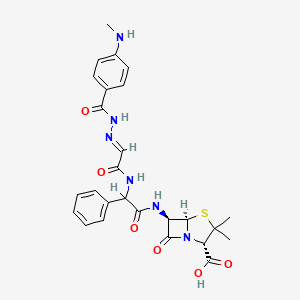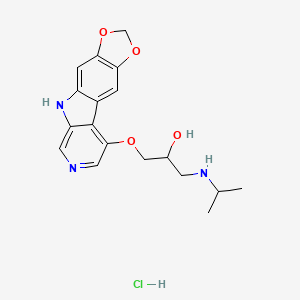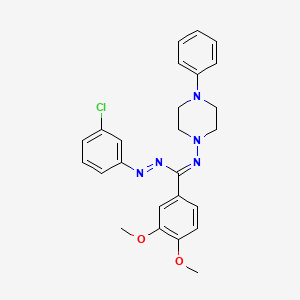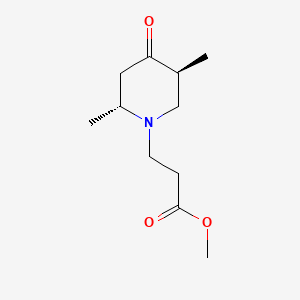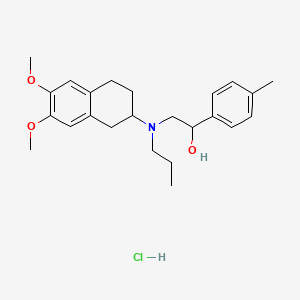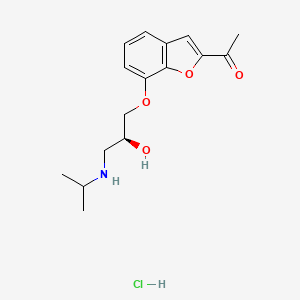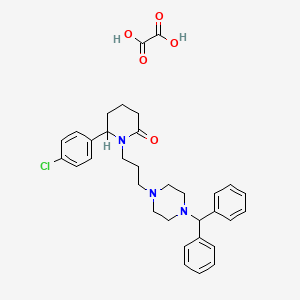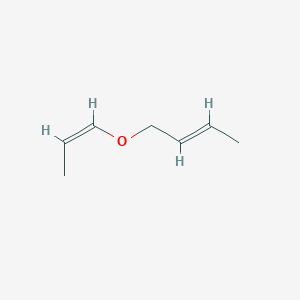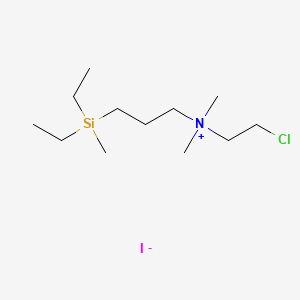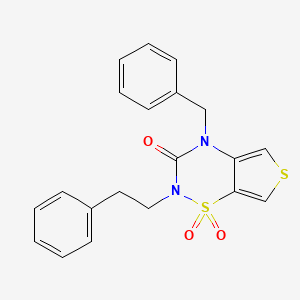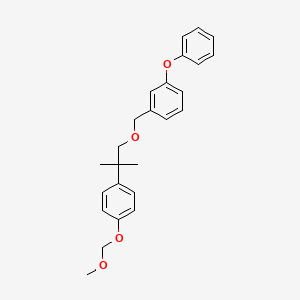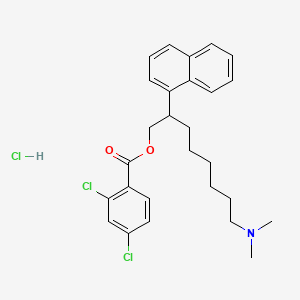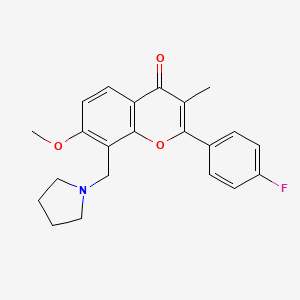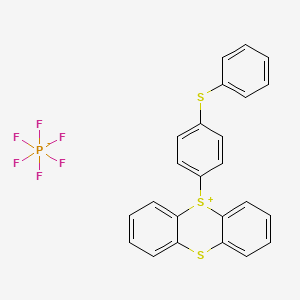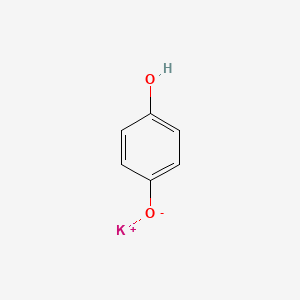
Monopotassium hydroquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monopotassium hydroquinone is a derivative of hydroquinone, a well-known aromatic organic compound. Hydroquinone is characterized by its two hydroxyl groups attached to a benzene ring in a para position. This compound, specifically, is the potassium salt form of hydroquinone, which enhances its solubility and reactivity in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of monopotassium hydroquinone typically involves the neutralization of hydroquinone with potassium hydroxide. The reaction proceeds as follows:
C6H4(OH)2+KOH→C6H4(OH)OK+H2O
This reaction is usually carried out in an aqueous medium at room temperature. The resulting this compound can be isolated by evaporating the water and recrystallizing the product from a suitable solvent.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar route but involves larger reactors and more controlled conditions to ensure high purity and yield. The process may also include additional purification steps such as filtration and drying to obtain the final product in a stable form.
化学反应分析
Types of Reactions
Monopotassium hydroquinone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form benzoquinone.
Reduction: It can be reduced back to hydroquinone.
Substitution: The hydroxyl groups can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical for substitution reactions.
Major Products
Oxidation: Benzoquinone
Reduction: Hydroquinone
Substitution: Various alkylated or acylated derivatives of hydroquinone
科学研究应用
Monopotassium hydroquinone has diverse applications in scientific research:
Chemistry: Used as a reducing agent and an intermediate in organic synthesis.
Biology: Investigated for its antioxidant properties and its role in cellular redox reactions.
Medicine: Explored for its potential in treating hyperpigmentation and as an antimicrobial agent.
Industry: Utilized in the production of polymers, dyes, and photographic developers.
作用机制
The mechanism of action of monopotassium hydroquinone involves its redox properties. It can donate electrons to reactive oxygen species, thereby neutralizing them and preventing oxidative damage. This antioxidant activity is crucial in various biological and industrial processes. Additionally, its ability to interact with cellular components like proteins and DNA makes it a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
Hydroquinone: The parent compound, widely used in similar applications.
Benzoquinone: The oxidized form of hydroquinone, used in organic synthesis.
Tert-butylhydroquinone: A derivative with enhanced stability and antioxidant properties.
Uniqueness
Monopotassium hydroquinone stands out due to its enhanced solubility and reactivity compared to hydroquinone. Its potassium salt form makes it more suitable for certain industrial and research applications where solubility in aqueous media is crucial.
属性
CAS 编号 |
52688-73-0 |
|---|---|
分子式 |
C6H5KO2 |
分子量 |
148.20 g/mol |
IUPAC 名称 |
potassium;4-hydroxyphenolate |
InChI |
InChI=1S/C6H6O2.K/c7-5-1-2-6(8)4-3-5;/h1-4,7-8H;/q;+1/p-1 |
InChI 键 |
PCNOKZQGYPGYKH-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


